molecular formula C8H10N2O2S B1371114 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide CAS No. 848324-33-4

2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide

Cat. No.: B1371114
CAS No.: 848324-33-4
M. Wt: 198.24 g/mol
InChI Key: NXXFLPNSJIRRSJ-UHFFFAOYSA-N
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Description

2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide is an organic compound with the molecular formula C8H11N2O2S It is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Scientific Research Applications

2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide has several scientific research applications:

Mechanism of Action

Mode of Action

The specific mode of action of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Safety and Hazards

The compound is considered an irritant . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Biochemical Analysis

Biochemical Properties

2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in the regulation of insulin signaling pathways . The interaction between this compound and PTP1B results in the inhibition of the enzyme’s activity, which can lead to increased insulin sensitivity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PTP1B by this compound can enhance insulin signaling, leading to improved glucose uptake and metabolism in cells . Additionally, this compound has been observed to affect the expression of genes involved in metabolic pathways, further influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of PTP1B, forming a stable complex that inhibits the enzyme’s activity . This inhibition is achieved through the formation of a salt bridge between the basic nitrogen in the compound and the aspartic acid residue in the enzyme’s active site . This interaction prevents the dephosphorylation of insulin receptor substrates, thereby enhancing insulin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that the compound maintains its inhibitory effects on PTP1B, leading to sustained improvements in insulin sensitivity and glucose metabolism in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PTP1B activity, leading to enhanced insulin sensitivity without significant adverse effects . At higher doses, some toxic effects have been observed, including liver toxicity and alterations in metabolic parameters . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose and lipid metabolism . The compound’s inhibition of PTP1B enhances insulin signaling, which in turn affects the metabolic flux of glucose and lipid pathways . This results in improved glucose uptake and utilization, as well as alterations in lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, where it exerts its biological effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PTP1B and other target proteins . Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments . This localization is essential for the compound’s ability to modulate cellular signaling pathways and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization to form the thieno[2,3-c]pyran ring system. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
  • Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
  • tert-butyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Uniqueness

2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide is unique due to its specific structure, which combines a thieno[2,3-c]pyran ring system with an amino and carboxamide functional group.

Properties

IUPAC Name

2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-7(11)6-4-1-2-12-3-5(4)13-8(6)10/h1-3,10H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXFLPNSJIRRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=C(S2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656232
Record name 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848324-33-4
Record name 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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